

**Bevonescein: Application Notes and Protocols** 

# for Peripheral Nerve Repair Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction

**Bevonescein** (also known as ALM-488) is a novel fluorescent imaging agent designed for real-time intraoperative visualization of peripheral nerves.[1] It is a peptide-dye conjugate composed of a short-chain amino acid peptide linked to a fluorescein moiety.[2] Administered intravenously, **Bevonescein** selectively binds to the nerve-associated connective tissue, allowing for the clear demarcation of both healthy and degenerated nerve fibers from surrounding tissue under fluorescence imaging systems.[3] This unique property, which is independent of myelination status, presents a significant advantage in peripheral nerve repair studies and surgical procedures where nerve preservation is critical.[3][4] Preclinical and clinical studies have demonstrated its potential to enhance surgical accuracy and improve outcomes in nerve repair.[1][5]

# **Mechanism of Action**

**Bevonescein**'s mechanism of action is based on the selective binding of its peptide component to the extracellular matrix of nerve tissues.[3][4] Following intravenous administration, the compound circulates and accumulates at the target site. The conjugated fluorescein dye is then excited by surgical lighting, causing the nerve tissue to emit a bright green-yellow fluorescence, rendering it highly visible against the darker background of surrounding tissues.[1][2] This process facilitates real-time identification of nerves, including those that have undergone degeneration and demyelination, a common challenge in delayed



nerve repair surgeries.[4][6] **Bevonescein** has a reported half-life of approximately 29 to 72 minutes in humans and is cleared from the body renally within 12 hours, which minimizes systemic exposure.[1][7]

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical studies on **Bevonescein** for peripheral nerve visualization.

Table 1: Preclinical Performance of **Bevonescein** in a Murine Model of Facial Nerve Transection[4]

| Parameter                                                              | Bevonescein         | Oxazine-4 (Myelin-<br>Binding Dye)    | p-value |
|------------------------------------------------------------------------|---------------------|---------------------------------------|---------|
| Visibility of<br>Degenerated Nerves                                    | 100% (20/20 nerves) | 40% (8/20 nerves faintly perceptible) | <0.001  |
| Mean Signal-to-<br>Background Ratio<br>(SBR) for<br>Degenerated Nerves | 3.31 ± 1.11         | 1.27 ± 0.54                           | <0.001  |
| Mean SBR for<br>Autonomic Nerves                                       | 1.77 ± 0.65         | 1.11 ± 0.14                           | 0.02    |

Table 2: Clinical Performance of **Bevonescein** in a Phase 1 Trial in Head and Neck Surgery[1] [5]



| Parameter                                    | Bevonescein (500<br>mg)                       | White Light | p-value |
|----------------------------------------------|-----------------------------------------------|-------------|---------|
| Mean Signal-to-<br>Background Ratio<br>(SBR) | 2.1 ± 0.8                                     | 1.3 ± 0.2   | 0.003   |
| Improvement in Visible Nerve Length          | 57% of patients<br>showed >20%<br>improvement | N/A         | N/A     |
| Nerve Branches<br>Identified (Mean)          | 5.73                                          | 3.01        | <0.0001 |
| Identification Accuracy                      | 47/48                                         | 12/48       | N/A     |

# **Experimental Protocols**

# Protocol 1: In Vivo Fluorescence Labeling of Degenerated Nerves in a Murine Model

This protocol is based on the methodology used in preclinical studies to evaluate the efficacy of **Bevonescein** in labeling chronically degenerated facial nerves in mice.[4]

# 1. Animal Model and Surgical Procedure:

- Animal Model: Wild-type mice are used for this study.
- Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
- Surgical Procedure (Nerve Transection):
- Make a small incision to expose the marginal mandibular branch of the facial nerve.
- Carefully transect the nerve.
- Suture the incision and allow the animals to recover.
- The nerve is allowed to degenerate for a period of five months.[4]

### 2. Agent Administration:

 After the degeneration period, co-inject the mice intravenously with Bevonescein and a control dye (e.g., oxazine-4).



### 3. Fluorescence Imaging:

- Timing: Perform intraoperative imaging 1-5 hours post-infusion.[1]
- Procedure:
- Anesthetize the mice and re-expose the surgical site.
- Explore the area of the transected and degenerated nerve.
- Use a fluorescence imaging system to visualize the nerves.
- 4. Image Analysis and Quantification:
- Software: Use image analysis software such as ImageJ for quantitative analysis.[6]
- Signal-to-Background Ratio (SBR) Calculation:
- Capture images under both white light and fluorescence imaging modes.
- In ImageJ, use the freehand selection tool to draw a region of interest (ROI) along the fluorescent nerve segment.
- Measure the mean gray value within the nerve ROI.
- Draw an ROI in the adjacent non-nerve tissue (background).
- Measure the mean gray value of the background ROI.
- Calculate the SBR using the formula: SBR = Mean gray value of nerve / Mean gray value of background.[4]

# Protocol 2: Intraoperative Nerve Visualization in a Clinical Setting (Phase 1 Trial)

This protocol is based on the methodology from the Phase 1 clinical trial of **Bevonescein** in patients undergoing head and neck surgery (NCT04420689).[1][8]

- 1. Patient Population and Dosing:
- Patient Population: Adult patients scheduled for head and neck surgery (e.g., parotidectomy, thyroidectomy, neck dissection).[1]
- Dosing: Administer a single 500 mg intravenous infusion of **Bevonescein** 1-5 hours prior to the surgical incision.[1][5]
- 2. Surgical and Imaging Equipment:
- Surgical Microscope: Utilize a surgical microscope equipped with a fluorescence imaging module (e.g., Zeiss Tivato with a Yellow 560 filter).[2]







### 3. Intraoperative Imaging Procedure:

- Perform the surgery under standard white light illumination.
- At the point of expected nerve exposure, switch the microscope to the fluorescence viewing mode.
- Observe the surgical field for bright green-yellow fluorescence indicating the presence of nerve tissue.
- Capture images and videos for documentation and analysis.
- 4. Data Collection and Analysis:
- Safety: Monitor the patient for any adverse events or infusion-related reactions.[1]
- Efficacy:
- Calculate the SBR of the nerve tissue compared to the surrounding background tissue from the captured fluorescence images, as described in Protocol 1.[1]
- Surgeons can qualitatively assess the nerve conspicuity and the ease of nerve identification compared to white light alone.[2]
- Measure the length of the visualized nerve and the number of identified nerve branches.[5]

# **Visualizations**



# Systemic Administration Bevonescein (IV Infusion) Circulation and Targeting Circulation in Bloodstream Binds to Extracellular Matrix of Nerve Tissue Selective Binding Fluorescence Emission Excitation Light

Click to download full resolution via product page

Caption: Mechanism of action for **Bevonescein** in nerve visualization.





Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of **Bevonescein**.





Click to download full resolution via product page

Caption: Workflow for the Phase 1 clinical trial of **Bevonescein**.

# **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medium.com [medium.com]
- 6. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Bevonescein: Application Notes and Protocols for Peripheral Nerve Repair Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553049#bevonescein-applications-in-peripheral-nerve-repair-studies]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com